1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10
Overview
Description
1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 is a stable isotope-labeled compound with the molecular formula C10H10D10N2 and a molecular weight of 178.34 g/mol . This compound is a deuterated form of 1,4’-bipiperidine, where the hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications .
Mechanism of Action
Target of Action
It is often used as a reactant in the synthesis of various compounds, including arylthiadiazole h3 antagonists, water-soluble n-mustards as anticancer agents, antitubercular drugs, vasopressin1b receptor antagonists, mdr modulators, and selective norepinephrine transporter inhibitors .
Mode of Action
As a reactant, it likely interacts with other compounds to form new chemical structures, contributing to the activity of the resulting compounds .
Biochemical Pathways
The compounds synthesized using it as a reactant may influence various biochemical pathways related to their respective targets .
Result of Action
The compounds synthesized using it as a reactant may have various effects at the molecular and cellular level, depending on their specific mechanisms of action .
Preparation Methods
The synthesis of 1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 involves the deuteration of 1,4’-bipiperidine. The process typically includes the following steps:
Deuteration Reaction: The hydrogen atoms in 1,4’-bipiperidine are replaced with deuterium using deuterium gas (D2) under specific reaction conditions.
Catalysts and Solvents: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the deuteration process.
Chemical Reactions Analysis
1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 undergoes various chemical reactions, including:
Scientific Research Applications
1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 is utilized in various scientific research fields:
Comparison with Similar Compounds
1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 can be compared with other similar compounds such as:
1,4’-Bipiperidine: The non-deuterated form, which lacks the stability and specificity provided by deuterium labeling.
4-Piperidinopiperidine: A related compound used in similar applications but with different structural and chemical properties.
1,4’-Bipiperidyl: Another similar compound with distinct applications and reactivity.
The uniqueness of 1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 lies in its deuterium labeling, which enhances its stability and utility in various research applications .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-piperidin-4-ylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2/i1D2,2D2,3D2,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVBKXJMLILLLB-YRRFPNITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCNCC2)([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661810 | |
Record name | (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718613-20-8 | |
Record name | (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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